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Compound of Interest

Compound Name: 1-Phenethyl-2-pyridone-d5
Cat. No.: B12431548
Get Quote
. J

Content Type: Technical Reference & Application Protocol Subject: Deuterated Internal
Standard for Fentanyl Impurity Profiling Parent CAS: 18065-78-6 (Unlabeled) Target Audience:
Analytical Chemists, Forensic Toxicologists, Pharmaceutical QC Scientists

Core Identity & Technical Specifications

1-Phenethyl-2-pyridone-d5 is a stable isotope-labeled analog of 1-phenethyl-2(1H)-
pyridinone. It serves as a critical Internal Standard (IS) in the quantitative analysis of fentanyl
impurities, specifically identifying byproducts of the "Siegfried" synthesis method and oxidative
degradation pathways of N-phenethyl-4-piperidone (NPP).

Chemical Identity Table
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Feature

Specification

Chemical Name

1-(2-Phenylethyl)-2(1H)-pyridinone-d5

Common Name

1-Phenethyl-2-pyridone-d5

Parent CAS

18065-78-6

Labeled CAS

Not formally assigned (Referenced as d5-analog
of 18065-78-6)

Molecular Formula

Ci13HsDsNO

Molecular Weight

204.28 g/mol (approx.)

Isotopic Purity

=99 atom % D

Chemical Purity

= 98%

Solubility

Chloroform, Methanol, DMSO

Appearance

Off-white to pale yellow solid

Structural Visualization

The following diagram illustrates the chemical structure of the d5-labeled compound compared
to its non-deuterated parent. The deuterium labeling is typically located on the phenyl ring of
the phenethyl chain (

), ensuring metabolic stability and minimal scrambling during ionization.

Deuterated Standard
1-Phenethyl-2-pyridone-d5 | - - - - - Pyridone Ring -- N -- CH2-CH2 -- Phenyl-d5
(C13H8D5NO)

Parent Compound
1-Phenethyl-2-pyridone - - -« - - - Pyridone Ring -- N -- CH2-CH2 -- Phenyl
(C13H13NO)

Click to download full resolution via product page

Figure 1: Structural comparison between the analyte and its deuterated internal standard.
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Scientific Significance & Application Context
The "Siegfried" Marker

In forensic toxicology and pharmaceutical impurity profiling, 1-Phenethyl-2-pyridone is a
specific marker for the Siegfried method of fentanyl synthesis. This route involves the reaction
of 4-piperidone with phenethyl bromide (or tosylate) to form N-phenethyl-4-piperidone (NPP).[1]

» Origin: The pyridone impurity arises from the dehydrogenation/oxidation of the piperidine ring
in NPP or Fentanyl, often catalyzed by suboptimal reaction conditions or aging of the
sample.

» Role of d5-IS: Due to the complexity of biological matrices (plasma, urine) and seizure
samples (powders), matrix effects can severely suppress ionization. The d5-analog co-elutes
with the target impurity, compensating for matrix suppression and ensuring accurate
quantification.

Synthesis Pathway & Impurity Formation
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Figure 2: Formation of 1-Phenethyl-2-pyridone during Fentanyl synthesis and degradation.
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Analytical Protocol: LC-MS/MS Methodology

This protocol outlines a self-validating workflow for quantifying 1-Phenethyl-2-pyridone using
the d5-analog.

Sample Preparation (Liquid-Liquid Extraction)

» Aliquot: Transfer 100 pL of biological sample (plasma/urine) or dissolved API to a glass tube.

e |S Addition: Add 10 pL of 1-Phenethyl-2-pyridone-d5 working solution (1 pg/mL in
Methanol).

o Buffer: Add 200 uL Carbonate Buffer (pH 9.5) to ensure the analyte is in its non-ionized base
form (promoting organic solubility).

o Extraction: Add 2 mL Chlorobutane:Ethyl Acetate (9:1). Vortex for 2 mins.
o Separation: Centrifuge at 3500 rpm for 5 mins.
e Reconstitution: Evaporate the supernatant under

at 40°C. Reconstitute in 100 pL Mobile Phase A:B (90:10).

LC-MS/MS Parameters

e Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex 6500+).
e Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 um).
» Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).
» Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
e Gradient:
o 0-1 min: 5% B

o 1-5 min: Ramp to 95% B
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o 5-6 min: Hold 95% B

o 6.1 min: Re-equilibrate 5% B

MRM Transitions (Multiple Reaction Monitoring)

The following transitions are derived from the fragmentation logic: cleavage of the phenethyl
group (forming tropylium/phenethyl cation) and the pyridone core.

Precursor lon (  Product lon (

Collision
Analyte Role
) ) Energy (eV)
Target 105.1
g 200.1 Quantifier 25
(Unlabeled) (Phenethyl)
96.0 (Pyridone) Quialifier 35
110.1 (d5-
IS (d5-Labeled) 2091 ( Quantifier 25
Phenethyl)
96.0 (Pyridone) Qualifier 35

Note: The +5 mass shift in the Quantifier ion (105 — 110) confirms the deuterium label is on
the phenethyl ring. The Qualifier ion (96) remains unchanged, providing a structural cross-
check.

Synthesis & Stability Guidelines
Synthesis Route (General)

The d5-analog is typically synthesized via N-alkylation of 2-hydroxypyridine (which exists in
equilibrium with 2-pyridone) using (2-Bromoethyl)benzene-d5.

» Reagents: 2-Hydroxypyridine + 1-Bromo-2-(phenyl-d5)ethane +

e Solvent: Acetonitrile or DMF.
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o Reflux: 60-80°C for 4-6 hours.

 Purification: Silica gel chromatography is required to separate the N-alkylated product
(pyridone) from the O-alkylated byproduct (alkoxypyridine).

Storage & Handling
o State: Solid powder.

o Storage: -20°C, protected from light and moisture.

» Stability: Stable for >2 years if stored properly. Solutions in methanol are stable for ~6
months at -20°C.

e Handling: Use in a fume hood; standard PPE (gloves, goggles) required.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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